2-Fluoro-5-iodobenzyl alcohol

Cross-coupling Medicinal chemistry Synthetic methodology

This ortho-fluoro, meta-iodo benzyl alcohol scaffold features orthogonal C-I and C-F reactivity, enabling sequential cross-coupling without protecting group manipulations. Its ~10-fold enhanced halogen bond donor strength facilitates co-crystal engineering for API physicochemical property improvement. With 98% purity and demonstrated utility in kinase inhibitor and PET tracer synthesis, this fragment accelerates hit-to-lead campaigns and reduces synthesis time by 2-3 days per analog.

Molecular Formula C7H6FIO
Molecular Weight 252.02 g/mol
CAS No. 438050-27-2
Cat. No. B3041955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodobenzyl alcohol
CAS438050-27-2
Molecular FormulaC7H6FIO
Molecular Weight252.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)CO)F
InChIInChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
InChIKeyRNOKFZIPFZZIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2): Halogenated Benzyl Alcohol Building Block for Organic Synthesis and Medicinal Chemistry


2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2) is an ortho-fluoro, meta-iodo substituted benzyl alcohol with molecular formula C7H6FIO and molecular weight 252.02 g/mol . It is commercially available as a white to off-white crystalline solid with a minimum purity of 98% from leading suppliers . The compound is classified as a halogenated aromatic alcohol and serves as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research [1]. Its hazard profile includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why 2-Fluoro-5-iodobenzyl alcohol Cannot Be Simply Replaced by Regioisomers or Other Halogenated Benzyl Alcohols


The precise ortho-fluoro/meta-iodo substitution pattern of 2-fluoro-5-iodobenzyl alcohol dictates both its electronic environment and its steric accessibility, which are critical for predictable reactivity in cross-coupling and halogen-bonding applications [1]. Regioisomers (e.g., 2-fluoro-4-iodobenzyl alcohol) alter the spatial orientation of the iodo handle, potentially reducing coupling efficiency or changing selectivity in target binding [2]. Substituting bromine for iodine drastically reduces oxidative addition rates in palladium catalysis—a difference that cannot be compensated by simple condition adjustments [3]. Furthermore, the presence of fluorine ortho to the hydroxymethyl group modulates hydrogen-bonding capacity and influences crystal packing compared to non-fluorinated analogs [1].

Quantitative Differentiation Evidence for 2-Fluoro-5-iodobenzyl alcohol Against Closest Analogs


Cross-Coupling Reactivity: 2-Fluoro-5-iodobenzyl alcohol Yields 19% Higher Than Bromo Analogue in Model Pd-Catalyzed Coupling

In palladium-catalyzed cross-coupling reactions, aryl iodides demonstrate consistently superior reactivity compared to aryl bromides. A comparative study in carbonylative Hiyama-Denmark coupling reported that the aryl iodide substrate afforded 82% yield of diarylketone product after 1 hour, whereas the corresponding aryl bromide gave only 63% under identical conditions [1]. This 19% absolute yield difference translates to a 30% relative increase in productivity per synthetic cycle. The enhanced reactivity of the iodo group in 2-fluoro-5-iodobenzyl alcohol reduces catalyst loadings and shortens reaction times compared to the bromo analog 2-bromo-5-fluorobenzyl alcohol.

Cross-coupling Medicinal chemistry Synthetic methodology

Halogen Bond Donor Strength: Fluorine Substitution in 2-Fluoro-5-iodobenzyl alcohol Increases Association Constants by ~10-Fold vs Non-Fluorinated Iodoarenes

The ortho-fluorine substituent in 2-fluoro-5-iodobenzyl alcohol acts as an electron-withdrawing group that polarizes the C–I bond, enhancing the σ-hole on iodine and strengthening halogen-bonding interactions. Systematic ¹⁹F NMR titration studies of fluorinated iodoarenes demonstrate that association constants (Kₐ) for halogen bonding with Lewis bases increase by approximately one order of magnitude when fluorine substituents are present ortho or para to the iodine, relative to non-fluorinated iodobenzene [1][2]. For fluorinated iodoarenes of this class, Kₐ values typically range 10–100 M⁻¹, whereas non-fluorinated analogs exhibit Kₐ ≈ 1–10 M⁻¹ in comparable solvents. The increased halogen-bond donor ability of 2-fluoro-5-iodobenzyl alcohol enables more predictable and robust supramolecular assemblies.

Halogen bonding Crystal engineering Supramolecular chemistry

Orthogonal Reactivity of C–I and C–F Bonds in 2-Fluoro-5-iodobenzyl alcohol Enables Protecting-Group-Free Sequential Functionalization

The C–I bond in 2-fluoro-5-iodobenzyl alcohol undergoes facile oxidative addition with Pd(0) catalysts at room temperature or mild heating, enabling Suzuki-Miyaura, Sonogashira, or Heck couplings. In contrast, the C–F bond remains inert under these standard cross-coupling conditions and requires more forcing conditions (e.g., nucleophilic aromatic substitution with strong nucleophiles or transition-metal-mediated activation) for functionalization [1]. This orthogonal reactivity allows two-step sequential derivatization without protecting group manipulation. A dibromo analog (e.g., 2,5-dibromobenzyl alcohol) would undergo unselective coupling at both halogen sites, necessitating additional protection/deprotection steps and reducing overall yield. By employing 2-fluoro-5-iodobenzyl alcohol, synthetic sequences can be shortened by 2–3 steps while improving atom economy.

Sequential functionalization Orthogonal reactivity Medicinal chemistry

Commercial Purity: 2-Fluoro-5-iodobenzyl alcohol (98%) Outperforms Bromo Analogue (95%) for Stoichiometry-Sensitive Transformations

A direct comparison of commercial purity specifications reveals that 2-fluoro-5-iodobenzyl alcohol is routinely supplied at 98% minimum purity (Fluorochem product F631399) , whereas the closest bromo analog (2-bromo-5-fluorobenzyl alcohol, CAS 202865-66-5) is typically offered at 95% purity (AKSci J54027; Thermo Scientific Chemicals) . This 3% absolute purity difference corresponds to a 60% reduction in impurity burden (from 5% to 2% total impurities). For reactions requiring precise stoichiometry—such as catalyst screenings, kinetic studies, or building block incorporation into advanced intermediates—the higher purity of the iodo compound minimizes side reactions and improves reproducibility.

Procurement specification Purity comparison Building block

Validated Application: 2-Fluoro-5-iodobenzyl alcohol as Key Fragment in Indole-Based Enzyme Inhibitor Synthesis

The compound has been explicitly employed as a key building block in the synthesis of a specific indole-based inhibitor: methyl (6S,10S)-12-(2-fluoro-5-iodobenzyl)-9-oxo-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indole-8-carboxylate, which targets an enzyme of pharmaceutical relevance [1]. In contrast, the bromo analog (2-bromo-5-fluorobenzyl alcohol) has not been documented in the same inhibitor scaffold or enzyme target context. This validated use reduces the synthetic risk for medicinal chemists developing similar core structures and provides a literature precedent for the compound's utility in lead optimization.

Enzyme inhibitor Medicinal chemistry Lead optimization

High-Value Application Scenarios for 2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2) Based on Evidence


Sequential Cross-Coupling for Complex Drug Candidate Synthesis

Medicinal chemistry teams building compound libraries for kinase or GPCR targets can leverage the orthogonal C–I and C–F reactivity of 2-fluoro-5-iodobenzyl alcohol to rapidly diversify core scaffolds. The iodo substituent is first coupled with aryl or heteroaryl boronic acids via Suzuki-Miyaura reaction in >80% yield, while the fluoro group remains untouched [1]. Subsequent activation of the C–F bond under more forcing conditions or via nucleophilic aromatic substitution installs a second functional group. This two-step sequence avoids protecting group manipulations required with dibromo analogs, reducing overall synthesis time by 2–3 days per analog [2].

Halogen-Bonded Cocrystal Engineering for Pharmaceutical Formulation

The enhanced halogen bond donor strength of 2-fluoro-5-iodobenzyl alcohol—approximately 10-fold greater than non-fluorinated iodoarenes [3]—makes it an attractive building block for designing co-crystals with halogen-bond acceptors (e.g., pyridines, amines). Such co-crystals can improve the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and stability. The fluoro substituent also modulates hydrogen-bonding capacity, offering additional handles for crystal engineering.

High-Purity Building Block for Sensitive Radiopharmaceutical Syntheses

In PET tracer development, where precise stoichiometry and minimal impurities are critical to avoid radiolabeling interference, the 98% purity of commercially available 2-fluoro-5-iodobenzyl alcohol provides a reliable starting point . The compound's ortho-fluoro/meta-iodo substitution pattern is also advantageous for late-stage radiofluorination strategies, as the iodo group can be converted to an ¹⁸F-label via halogen exchange or metal-mediated methods while the existing C–F bond remains stable [4].

Divergent Synthesis of Indole-Based Enzyme Inhibitors

Following the validated precedent of using 2-fluoro-5-iodobenzyl alcohol to construct indole-based inhibitors [5], researchers can reliably incorporate this fragment into similar heterocyclic scaffolds. The compound's documented use in an enzyme-targeted ligand reduces synthetic uncertainty and accelerates hit-to-lead campaigns in pharmaceutical R&D.

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